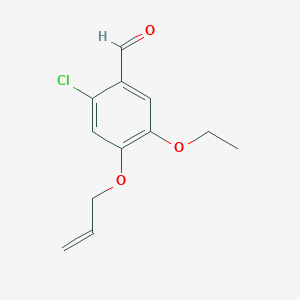

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” is a chemical compound. Based on its name, it likely contains an aldehyde group (-CHO), an allyloxy group (an ether with an allyl group), a chloro group (a chlorine atom), and an ethoxy group (an ether with an ethyl group). The exact properties and behaviors of this compound would depend on the arrangement of these groups .

Synthesis Analysis

While specific synthesis methods for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions like allylation and condensation . For example, 4-Allyloxybenzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .Applications De Recherche Scientifique

High-Voltage Direct Current (HVDC) Cable Insulation

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde: can be grafted onto polypropylene (PP) to improve its electrical properties for use in HVDC cables . The presence of polar functional groups and a conjugated structure in the compound enhances the material’s resistance to space charge accumulation under DC electric stress, which is crucial for maintaining the integrity and longevity of cable insulation.

Organic Synthesis

This compound serves as a precursor for the synthesis of various aromatic compounds. Its functional groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into the molecular structure. This is particularly useful in the development of complex organic molecules with specific desired properties.

Polymer Modification

The compound’s ability to graft onto polymers like PP indicates its potential for modifying the physical properties of plastics. This could lead to the creation of new materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are valuable in a wide range of industrial applications .

Eco-Friendly Material Development

In the quest for sustainable materials, 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde could play a role in developing eco-friendly alternatives to traditional insulating materials like cross-linked polyethylene (XLPE). This aligns with global efforts to reduce environmental pollution and material waste .

Electrical Property Enhancement

The compound’s grafting onto PP has shown to effectively inhibit space charge accumulation, which is a significant issue in the performance of electrical insulating materials. By improving volume resistivity and DC breakdown strength, it contributes to the overall enhancement of electrical properties .

Design of Polymer Insulating Materials

The study of this compound’s effects on the electrical properties of PP provides valuable insights for the design and development of next-generation polymer insulating materials. These materials are essential for the advancement of HVDC technology and the improvement of electrical power transmission efficiency .

Protecting Group Strategy in Synthesis

The allyloxy group in the compound can act as a temporary protecting group for hydroxyl groups in organic synthesis. This strategy is employed to prevent unwanted reactions during complex synthesis processes, ensuring the correct functional groups remain unaltered until the desired step.

Orientations Futures

While specific future directions for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, research into similar compounds is ongoing. For example, researchers have developed a photoenzyme for enantioselective [2+2] cycloadditions, opening up new possibilities for excited-state chemistry in protein active sites . Another study synthesized new azo-isoxazoline derivatives from aromatic aldehydes, hydroxylamine hydrochloride, and 4-(allyloxy)azobenzene .

Propriétés

IUPAC Name |

2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKKQNMAJYLASY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366797 |

Source

|

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | |

CAS RN |

692268-01-2 |

Source

|

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)